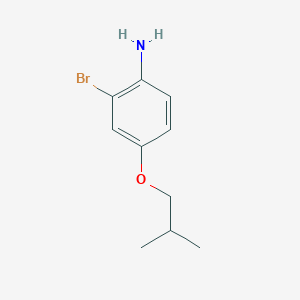

2-Bromo-4-isobutoxyaniline

Description

2-Bromo-4-isobutoxyaniline is a brominated aniline derivative characterized by a bromine atom at the 2-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4-position of the aromatic ring.

Properties

IUPAC Name |

2-bromo-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNAPYSYNYFVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutoxyaniline typically involves the bromination of 4-isobutoxyaniline. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-isobutoxyaniline may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutoxyaniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products:

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-4-isobutoxyaniline has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the isobutoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Functional Groups |

|---|---|---|---|---|---|

| 4-Bromo-2-isopropoxyaniline | 914482-43-2 | C₉H₁₂BrNO | 230.10 | Br (4), isopropoxy (2) | Bromo, alkoxy (isopropoxy) |

| 2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9 | C₇H₇BrN₂O₃ | 262.05 | Br (2), methoxy (6), NO₂ (4) | Bromo, alkoxy (methoxy), nitro |

| 2-Bromo-4-fluoro-6-methylaniline | 202865-77-8 | C₇H₇BrFN | 204.04 | Br (2), F (4), CH₃ (6) | Bromo, fluoro, methyl |

Key Observations:

Substituent Position Effects :

- In 4-Bromo-2-isopropoxyaniline , bromine and alkoxy groups occupy the 4- and 2-positions, respectively, whereas in 2-Bromo-4-isobutoxyaniline (hypothetical), these groups are reversed. This positional swap alters electronic distribution, with para-alkoxy groups enhancing electron-donating effects compared to ortho-substitution.

- The nitro group in 2-Bromo-6-methoxy-4-nitroaniline introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions than alkoxy-substituted analogs.

Fluoro and methyl substituents in 2-Bromo-4-fluoro-6-methylaniline create a balance of electron-withdrawing (F) and electron-donating (CH₃) effects, influencing regioselectivity in further functionalization.

Synthetic Implications :

- Alkoxy groups (e.g., isopropoxy, methoxy) are typically introduced via nucleophilic aromatic substitution or Ullmann coupling, while nitro groups require nitration under controlled conditions .

- Bromine at the 2-position (as in 2-Bromo-4-fluoro-6-methylaniline) may direct subsequent substitutions to meta positions due to its ortho/para-directing nature .

Biological Activity

Overview

2-Bromo-4-isobutoxyaniline is an organic compound with the molecular formula CHBrNO. It is classified as a brominated aromatic amine, characterized by a bromine atom at the second position and an isobutoxy group at the fourth position of the aniline ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis : The synthesis of 2-Bromo-4-isobutoxyaniline typically involves the bromination of 4-isobutoxyaniline. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane, often conducted at room temperature to ensure complete bromination.

Chemical Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The compound can be oxidized to form quinones.

- Reduction : Under reducing conditions, it can yield various derivatives.

Antimicrobial Properties

Research indicates that 2-Bromo-4-isobutoxyaniline exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, exposure to 2-Bromo-4-isobutoxyaniline has been linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in certain cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of 2-Bromo-4-isobutoxyaniline against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anticancer Study :

- Objective : To investigate the effects of 2-Bromo-4-isobutoxyaniline on human breast cancer cell lines (MCF-7).

- Methodology : Cell viability assays (MTT assay) were performed alongside flow cytometry to analyze apoptosis.

- Results : The compound reduced cell viability by approximately 60% at a concentration of 100 µM, with flow cytometry indicating increased early and late apoptotic cells compared to control groups.

Comparative Analysis

To understand the unique biological activities of 2-Bromo-4-isobutoxyaniline, a comparison with similar compounds is beneficial:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Bromo-4-isobutoxyaniline | High | Moderate | Effective against multiple strains |

| 2-Bromo-4-methoxyaniline | Moderate | Low | Less effective than isobutoxy derivative |

| 2-Chloro-4-isobutoxyaniline | Low | Moderate | Chlorine substitution reduces efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.